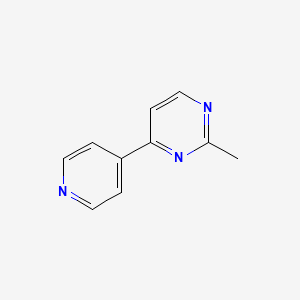

2-Methyl-4-(pyridin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCNSGSIMHMZSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498800 | |

| Record name | 2-Methyl-4-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66748-53-6 | |

| Record name | 2-Methyl-4-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) in DT242–DT244 enhances metabolic stability and lipophilicity, contrasting with the electron-donating methyl group in the target compound .

- Coordination Capacity : The pyridin-4-yl group in this compound facilitates metal complexation, as seen in its copper(II) complex, whereas piperidinyl or phenyl substituents lack this property .

- Solubility: Amino or hydroxyl substituents (e.g., DT242–DT244, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) improve aqueous solubility compared to the hydrophobic pyridin-4-yl and methyl groups .

Physicochemical Properties

Analysis :

- Lipophilicity : The target compound’s logP (~1.8) is intermediate, making it suitable for both membrane permeability and solubility. CF₃-substituted analogs exhibit higher logP values (~2.5–3.0), favoring blood-brain barrier penetration .

- Thermal Stability: Melting points are unreported for most compounds, but 2-amino-4-methylpyrimidine’s higher melting point (135–138°C) correlates with its crystalline structure and hydrogen-bonding capacity .

Critical Insights :

- Pharmaceutical Potential: Amino-substituted pyrimidines (e.g., DT245–DT247) are prioritized in drug discovery over the target compound due to their hydrogen-bonding capacity .

- Material Science : The target compound’s pyridinyl group is advantageous in synthesizing metal-organic frameworks (MOFs) .

Preparation Methods

Direct Synthesis via Cross-Coupling of Pyrimidine and Pyridine Derivatives

A common strategy to prepare 2-methyl-4-(pyridin-4-yl)pyrimidine involves the formation of the pyrimidine ring substituted with a pyridin-4-yl group through palladium-catalyzed Suzuki coupling or related cross-coupling reactions.

- Starting Materials: 2,4-dichloropyrimidine or 2-chloro-4-substituted pyrimidine derivatives are reacted with pyridin-4-yl boronic acid or its derivatives.

- Reaction Conditions: Typically, the reaction is conducted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent such as DMF or dioxane, at elevated temperatures (80–120 °C).

- Outcome: This yields 2-chloro-4-(pyridin-4-yl)pyrimidine intermediates, which can be further functionalized at the 2-position to introduce the methyl group.

This approach is supported by protocols used for related pyrimidine-pyridine systems, such as the synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine intermediates, which proceed with high regioselectivity and yields around 80%.

Introduction of the 2-Methyl Group via Alkylation or Condensation

The methyl group at the 2-position of the pyrimidine ring can be introduced through:

- Alkylation of 2-pyrimidinyl precursors: Using methylating agents such as methyl iodide or dimethyl sulfate on 2-hydroxypyrimidine or 2-aminopyrimidine derivatives.

- Condensation reactions: Starting from β-alkoxypropionitriles or β-alkoxypropionates, which upon condensation with amidines or guanidines, form substituted pyrimidines with methyl groups at position 2.

For example, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine involves condensation of β-alkoxypropionitriles with acetamidine, followed by catalytic amination under Lewis acid catalysis (e.g., Al2O3) at 180–350 °C.

Cyclization Approaches Using β-Ketoesters and Pyridine Derivatives

Another method involves cyclization reactions starting from pyridine derivatives functionalized with β-ketoester or β-ketonitrile groups:

- Hantzsch-type reactions: These involve the reaction of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate to form ethyl 4-methyl-2-(pyridin-4-yl)thiazole derivatives, which can be further transformed to pyrimidine analogs. Although this example is for thiazole derivatives, similar cyclization strategies can be adapted for pyrimidine ring formation.

- Cyclization with amidines or guanidines: This leads to the formation of the pyrimidine ring with substitution at the 2- and 4-positions.

Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization and Chlorination

Phosphorus oxychloride is often used to facilitate cyclization and chlorination steps in the synthesis of pyrimidine derivatives:

- Reaction: Diethyl 2-(((pyridin-4-yl)amino)methylene)malonate derivatives are treated with POCl3 under reflux or microwave irradiation to induce cyclization forming pyrido[1,2-a]pyrimidine systems, which are structurally related to this compound.

- Microwave-assisted synthesis: Microwave irradiation at 150 °C for 15 minutes with catalytic POCl3 can significantly improve yields and reduce reaction times compared to conventional heating.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The Suzuki coupling method is preferred for its regioselectivity and clean conversion to 2-chloro-4-(pyridin-4-yl)pyrimidine, a key intermediate for further methylation or substitution.

- The condensation with amidines allows direct introduction of the methyl group at the 2-position, but requires careful control of temperature and catalyst to avoid side reactions.

- Microwave-assisted cyclization with POCl3 significantly reduces reaction time from hours to minutes and improves yields, offering a practical advantage in scale-up.

- The use of β-alkoxypropionitriles as starting materials is well-documented for pyrimidine synthesis, providing flexibility in introducing various substituents including methyl groups.

- Adaptation of Hantzsch-type reactions for pyrimidine synthesis is less direct but offers alternative routes when pyridine-thiazole intermediates are involved.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(pyridin-4-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 4-chloro-2-methylpyrimidine and pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C for 12–24 hours yields the target product. Optimize reaction conditions by varying catalyst loading (0.5–2 mol%) and base (e.g., K₂CO₃ or NaHCO₃) to improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm aromatic proton environments (pyridine δ 8.5–8.7 ppm; pyrimidine δ 8.2–8.4 ppm) and methyl group integration (δ 2.5–2.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1075 for C₁₀H₁₀N₃⁺) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/dermal contact due to potential toxicity (refer to analogs like 2-amino-4-hydroxy-6-methylpyrimidine, which requires hazard protocols H302/H315 ).

- Store under inert atmosphere (argon) at 2–8°C to prevent decomposition .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies may arise from solvent purity or crystallization conditions.

- Systematic Solubility Testing : Use standardized solvents (DMSO, ethanol, water) at 25°C. For example, solubility in DMSO is typically >50 mg/mL, while in water, <1 mg/mL .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition ~250°C) to rule out solvent retention artifacts .

Q. How can this compound be functionalized for biological target engagement?

- Methodological Answer :

- N-Methylation : Treat with methyl iodide/K₂CO₃ in DMF to modify pyrimidine nitrogen, enhancing lipophilicity .

- Halogenation : Introduce bromine at the pyridine ring via electrophilic substitution (e.g., Br₂/FeBr₃) for subsequent cross-coupling .

- Biological Testing : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays; IC₅₀ values for analogs range 0.1–10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.